molecular formula C10H23O3P B092617 Hexylphosphonic acid diethyl ester CAS No. 16165-66-5

Hexylphosphonic acid diethyl ester

Cat. No.: B092617
CAS No.: 16165-66-5
M. Wt: 222.26 g/mol
InChI Key: VVUJWLDQIIFQHI-UHFFFAOYSA-N
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Description

Hexylphosphonic acid diethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C10H23O3P and its molecular weight is 222.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Studies : Research has been conducted on the synthesis of various alkylphosphonic esters, including Hexylphosphonic acid diethyl ester, and their structural characterization. For instance, studies have focused on the synthesis of esters like dihexyl hexylphosphonate and their parachors, which are physical properties related to surface tension (Arbuzov & Vinogradova, 1952); (Angelova et al., 1992).

  • Extraction and Separation of Rare Earth Elements : Certain phosphonic acid esters have been applied in the extraction of rare earth elements from various mediums. For example, 2-ethylhexylphosphonic acid mono-(2-ethylhexyl) ester has shown efficacy in extracting rare earths, demonstrating the potential of similar compounds in this field (Song et al., 2009).

  • Polymer Chemistry : Research in polymer chemistry has explored the use of phosphonic acid esters in the formation of polymers with specific properties. For instance, polymers bearing phosphonic acid residues have been synthesized, with potential applications in various industries (Onouchi et al., 2004).

  • Catalysis and Chemical Reactions : Studies have also looked into the role of phosphonic acid esters in catalysis. For example, hydrogenation of α-oxophosphonates with molecular hydrogen, catalyzed by palladium on carbon carriers, has been researched as a method for synthesizing hydroxyphosphonates (Gulyukina et al., 2007).

  • Advanced Material Applications : Phosphonated polymers, synthesized using diethyl esters of phosphonic acids, have shown potential in creating high-performance materials, such as membranes with excellent proton conductivity, which are significant in fields like energy and environmental technology (Higashihara et al., 2013).

Future Directions

While specific future directions for Hexylphosphonic acid diethyl ester were not found in the retrieved sources, phosphonates in general have a wide range of applications in fields like medicine, materials, and chemical biology . Their unique properties make them valuable for future research and development.

Mechanism of Action

Target of Action

Hexylphosphonic acid diethyl ester, also known as diethyl hexylphosphonate, is a type of H-phosphonate ester . The primary targets of this compound are the P-H bonds in its structure . These bonds can undergo various transformations, leading to the formation of P-C, P-B, P-Cl, P-Br, P-I, P-metal bonds, and more .

Mode of Action

The mode of action of this compound involves several potential pathways. Depending on the conditions and the type of reagents used, the reactions of H-phosphonate esters may involve :

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the transformation of P-H bonds into P-heteroatom bonds . This transformation is fundamental to the chemistry of this class of phosphorus compounds . The compound’s actions can influence the synthesis of biologically important phosphorus compounds .

Pharmacokinetics

It’s known that h-phosphonate mono- and diesters show considerable resistance to oxidation, base- and acid-catalyzed hydrolysis, or solvolysis . This stability is attributed to the relatively high electron density in the vicinity of the phosphorus atom in their anionic form .

Result of Action

The result of this compound’s action is the production of highly reactive species bearing a good leaving group . These species are produced when H-phosphonate monoester anions, which possess a nucleophilic oxygen atom, react rapidly with a range of condensing agents .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other reagents and the conditions of the reaction . For instance, the reactions of H-phosphonate esters may involve different pathways depending on the conditions and the type of reagents used .

Properties

IUPAC Name

1-diethoxyphosphorylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23O3P/c1-4-7-8-9-10-14(11,12-5-2)13-6-3/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUJWLDQIIFQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167209
Record name Hexylphosphonic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16165-66-5
Record name Diethyl P-hexylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16165-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexylphosphonic acid diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016165665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexylphosphonic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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